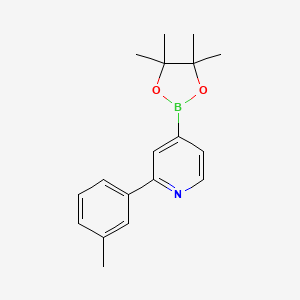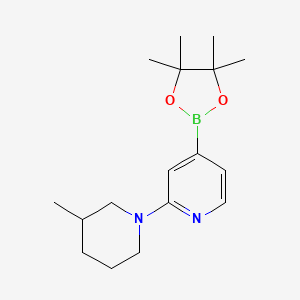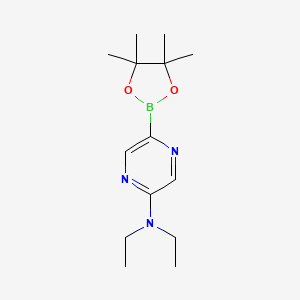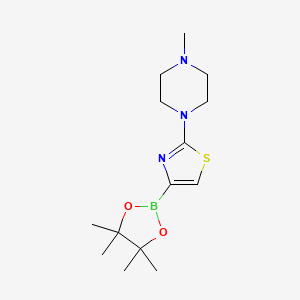
2-(3-Tolyl)pyridine-4-boronic acid pinacol ester
描述
2-(3-Tolyl)pyridine-4-boronic acid pinacol ester (2-TPBP) is an organic compound that has recently become an important tool in the field of synthetic organic chemistry. It is a versatile reagent that can be used in a variety of ways to create a variety of compounds. It has been used in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, it has a wide range of applications in biochemistry, medicinal chemistry, and other fields of science.
作用机制
The mechanism of action of 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester is based on its ability to form a complex with a palladium catalyst. This complex then acts as a catalyst for the formation of aryl or alkyl halide bonds. The reaction is highly efficient, with yields of up to 99%.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to have a protective effect against oxidative stress and to be an effective inhibitor of tumor growth.
实验室实验的优点和局限性
One of the advantages of using 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester in laboratory experiments is its high efficiency. The reaction is highly efficient, with yields of up to 99%. In addition, it is relatively easy to synthesize, and the reaction can be carried out in an inert atmosphere. The main limitation of using this compound is the need for a palladium catalyst, which can be expensive and difficult to obtain.
未来方向
The use of 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester in scientific research is still in its early stages, and there are a number of potential future directions for its use. For example, it could be used in the synthesis of more complex organic molecules, such as peptides and proteins. In addition, it could be used in the synthesis of metal complexes for use in catalysis, electrochemistry, and drug delivery. Finally, it could be used to synthesize organic compounds for use in biochemistry and medicinal chemistry.
合成方法
2-(3-Tolyl)pyridine-4-boronic acid pinacol ester can be synthesized in a variety of ways. The most commonly used synthesis method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a boronic acid pinacol ester and an aryl or alkyl halide. This reaction is catalyzed by a palladium catalyst and is usually carried out in an inert atmosphere. The reaction is highly efficient, with yields of up to 99%.
科学研究应用
2-(3-Tolyl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It can be used as a catalyst for the synthesis of polymers, pharmaceuticals, and other compounds. It can also be used to synthesize metal complexes, which can be used in catalysis, electrochemistry, and drug delivery. In addition, it has been used in the synthesis of organic compounds for use in biochemistry and medicinal chemistry.
属性
IUPAC Name |
2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-13-7-6-8-14(11-13)16-12-15(9-10-20-16)19-21-17(2,3)18(4,5)22-19/h6-12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKLDGUTAWGJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140080 | |
| Record name | Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1402172-13-7 | |
| Record name | Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402172-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















